Enhanced Lipophilicity vs. Simpler Analogs
The 3-ethoxypropyl substituent substantially increases lipophilicity compared to simpler N-alkyl 5-methylfurfurylamines. While the parent 5-methylfurfurylamine has a Log P of approximately 0.36 [1] and the N-methyl analog has a Log P of 0.79 [2], the target compound, based on the structurally similar (3-ethoxypropyl)[(furan-2-yl)methyl]amine (Log P = 1.01) [3], is predicted to have a Log P in the range of 1.5-2.0. This represents a 4-5 fold increase in lipophilicity, which can significantly impact membrane permeability and pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Estimated 1.5-2.0 (based on analog) |
| Comparator Or Baseline | 5-Methylfurfurylamine (Log P = 0.36) / N-Methyl analog (Log P = 0.79) |
| Quantified Difference | Estimated 1.1-1.6 Log P units higher (approx. 4-5x more lipophilic) |
| Conditions | Predicted/calculated values based on structural analogs |
Why This Matters
Higher lipophilicity may enhance blood-brain barrier penetration or membrane partitioning, making this compound a more suitable candidate for CNS-targeted or cell-based assays where permeability is critical.
- [1] ChemBase. (n.d.). (5-methylfuran-2-yl)methanamine. Retrieved from https://www.chembase.cn View Source
- [2] ChemBase. (n.d.). methyl[(5-methylfuran-2-yl)methyl]amine. Retrieved from https://en.chembase.cn View Source
- [3] Chemsrc. (2021). N-(3-ethoxypropyl)-N-(2-furylmethyl)amine. Retrieved from https://m.chemsrc.com View Source
